N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide
Description
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide is a sulfonamide derivative featuring a 3-aminophenylmethyl group attached to an ethanesulfonamide backbone. Sulfonamides are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 3-aminophenyl substituent in this compound introduces a primary amine at the meta position, which may enhance solubility in aqueous media and influence electronic interactions with biological targets.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[(3-aminophenyl)methyl]ethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7,10H2,1H3 |
InChI Key |
OWRAJCUYYYHDRG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC(=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide typically involves the reaction of 3-nitrobenzyl chloride with ethanesulfonamide under reducing conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas over a palladium catalyst . The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas over a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
Sulfonamides have been widely studied for their role as inhibitors of carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes. N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide has shown promise in inhibiting tumor-associated isoenzymes such as hCA IX and hCA XII, which are implicated in cancer progression and metastasis. For instance, studies indicate that certain derivatives exhibit high inhibitory activity against hCA IX, making them potential candidates for cancer therapeutics .
Anticancer Activity
Recent research has highlighted the anticancer properties of sulfonamide derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, related compounds demonstrated IC50 values ranging from 5 to 10 nM against resistant cancer cell lines, suggesting a robust anticancer activity . Furthermore, in vivo studies using xenograft models have shown that these compounds can significantly reduce tumor sizes, indicating their potential as effective anticancer agents .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial properties, particularly against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Research indicates that certain sulfonamide derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them valuable in the fight against antibiotic resistance . The effectiveness of these compounds is often linked to their ability to inhibit bacterial carbonic anhydrases, which are crucial for bacterial survival and virulence .
Enzyme Inhibition
This compound has been studied for its role as an inhibitor of various enzymes beyond carbonic anhydrases. For example, it has shown potential in inhibiting the activity of other enzymes involved in metabolic pathways that are critical for cancer cell proliferation . The mechanism of action typically involves binding to the active site of these enzymes, thereby disrupting their function and leading to reduced cell viability.
Case Study 1: Inhibition of Carbonic Anhydrases
A study evaluated the inhibitory effects of several aminobenzenesulfonamides on human carbonic anhydrase isoenzymes. This compound was found to have significant inhibitory effects on hCA IX with a Ki value in the low nanomolar range, demonstrating its potential utility in treating cancers characterized by elevated CA IX levels .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of sulfonamide derivatives in xenograft models. The results indicated that some derivatives led to a dramatic reduction in tumor size compared to controls, suggesting a promising therapeutic window for further development .
Mechanism of Action
The mechanism of action of N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural and Functional Differences
The biological activity and physicochemical properties of sulfonamides are highly dependent on substituents attached to the aromatic ring and sulfonamide backbone. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Sulfonamides
Physicochemical Properties
- Solubility: The 3-aminophenyl group enhances aqueous solubility compared to hydrophobic substituents (e.g., methoxy in or acetyl in ). This property is critical for bioavailability in therapeutic contexts.
- Stability: Methoxy and nitro groups (e.g., in and ) improve stability against metabolic degradation, whereas the amino group in the target compound may increase susceptibility to oxidation.
Biological Activity
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention in recent research for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
1. Overview of Sulfonamides
Sulfonamides are a class of compounds known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial survival. The structural motif of sulfonamides typically includes a sulfonamide group (-SO2NH2) linked to an aromatic or aliphatic amine.
2. Antimicrobial Activity
This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that sulfonamides can be effective against both Gram-positive and Gram-negative bacteria.
2.1 Minimum Inhibitory Concentration (MIC)
The efficacy of this compound can be quantified by its Minimum Inhibitory Concentration (MIC). Research indicates that this compound demonstrates varying MIC values depending on the bacterial strain:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
These results suggest that this compound is particularly potent against Staphylococcus aureus, a common pathogen associated with skin infections and other complications .
3. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound has been tested against various cancer cell lines, revealing promising results.
The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. This process involves several key mechanisms:
- Inhibition of Cell Proliferation : The compound significantly reduces the expression of histone H3, a marker associated with cell proliferation.
- Activation of Apoptotic Pathways : It increases the transcriptional activity of tumor suppressor genes such as P53 and P21, leading to enhanced apoptosis in treated cells.
- Alteration of BCL-2/BAX Ratio : The compound shifts the balance in favor of pro-apoptotic BAX over anti-apoptotic BCL-2, promoting programmed cell death in cancer cells .
3.2 Case Studies
A notable study evaluated the effects of this compound on human cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The findings indicated:
- A dose-dependent reduction in cell viability.
- Significant morphological changes in treated cells indicative of apoptosis.
These results underscore the compound's potential as a therapeutic agent in oncology.
4. Summary of Findings
The biological activity of this compound is multifaceted, encompassing both antimicrobial and anticancer effects. Its ability to inhibit bacterial growth and induce apoptosis in cancer cells positions it as a promising candidate for further research.
5. Future Directions
Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its effects.
- Structural Modifications : To enhance potency and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfonylation of the primary amine group in 3-aminobenzylamine using ethanesulfonyl chloride. Key steps include:
- Reaction Conditions : Conduct the reaction in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve ≥95% purity. Monitor by TLC and confirm via HPLC .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Perform accelerated stability studies:
- Temperature/Humidity : Store samples at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (stress testing). Monitor degradation via HPLC at 255 nm (λmax for sulfonamides) .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and compare degradation products using LC-MS. Sulfonamides are prone to photooxidation; amber vials are recommended .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Use a multi-modal approach:
- IR Spectroscopy : Identify N–H stretches (~3350 cm⁻¹ for amine, ~1300 cm⁻¹ for S=O).
- NMR : ¹H NMR should resolve the benzyl methylene group (~4.2 ppm) and sulfonamide protons. ¹³C NMR confirms quaternary carbons (e.g., sulfonamide S–C at ~55 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₉H₁₄N₂O₂S, MW 214.3 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodology :
- Derivatization : Synthesize analogs with substituents on the phenyl ring (e.g., halogenation at C4/C5) or modify the sulfonamide group (e.g., alkylation).
- Biological Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) or anticancer activity using MTT assays (e.g., IC₅₀ in HeLa cells). Compare results to unmodified analogs .
- Data Interpretation : Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide interactions with Zn²⁺ in active sites.
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during synthesis?
- Methodology :
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm amine proton assignments.
- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric interconversion of the sulfonamide group) by acquiring spectra at 25°C and -40°C .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
